Technical Deep Dive: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Technical Deep Dive: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5). While chemically distinct, this molecule occupies a critical dual niche in pharmaceutical sciences:
-
Impurity Profiling: It is identified as Atorvastatin Impurity 75 , a critical process-related impurity monitored during the synthesis of the blockbuster statin Atorvastatin Calcium.
-
Drug Discovery: It represents a lipophilic variant of the 2-benzylidene-3-oxobutanamide scaffold, a class recently validated for potent antimicrobial activity against multidrug-resistant (MDR) pathogens like MRSA.
This guide details the retrosynthetic logic, step-by-step synthetic protocols, and mechanistic pathways required to generate and characterize this compound with high fidelity.
Part 1: Structural Anatomy & Physicochemical Profile
The molecule is a highly functionalized
Structural Dissection
-
Core Scaffold: 3-oxo-N-phenylpentanamide (derived from isobutyrylacetate and aniline).
-
Active Site: The
-carbon (C2) is the site of Knoevenagel condensation, linking the benzylidene group. -
Stereochemistry: The (2Z) configuration is thermodynamically favored. This preference arises from the intramolecular hydrogen bonding between the amide -NH and the carbonyl oxygen of the ketone, as well as steric repulsion between the bulky isopropyl group and the phenyl ring of the benzylidene moiety.
Physicochemical Properties (Computed)
| Property | Value | Significance |
| Molecular Formula | Precursor tracking in Mass Spec | |
| Molecular Weight | 293.36 g/mol | Small molecule drug-like space |
| LogP (Predicted) | ~4.7 | High lipophilicity due to two phenyl rings + isopropyl group |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding/crystal packing |
| H-Bond Acceptors | 2 (Amide C=O, Ketone C=O) | Interaction points for active sites |
| Rotatable Bonds | 5 | Conformational flexibility |
Part 2: Retrosynthesis & Synthetic Strategy
To synthesize this molecule efficiently, we employ a convergent strategy. The target is disconnected at the exocyclic double bond (C2=C1') via a Knoevenagel transform, revealing two commercially available precursors: Benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide .
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic analysis showing the convergence of benzaldehyde and the atorvastatin intermediate.
Part 3: Experimental Protocols
Step 1: Synthesis of the Precursor (4-Methyl-3-oxo-N-phenylpentanamide)
This step involves the aminolysis of an isobutyryl ester. This specific intermediate is the "Atorvastatin side chain" often produced in bulk.
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Reagents: Methyl 4-methyl-3-oxopentanoate (1.0 eq), Aniline (1.0 eq).
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Catalyst: 4-Dimethylaminopyridine (DMAP) (0.001 eq) or Triethylamine.
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Solvent: Toluene (or solvent-free).
Protocol:
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Charge a reaction vessel with Methyl 4-methyl-3-oxopentanoate (25.0 g) and Aniline (16.1 g).
-
Add catalytic DMAP (0.2 g).
-
Heat the mixture to 110°C under a Dean-Stark trap or continuous distillation setup to remove the methanol byproduct. Causality: Removing methanol drives the equilibrium toward the amide product (Le Chatelier's principle).
-
Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Upon completion (approx. 3-5 hours), cool to 60°C.
-
Add n-Heptane to induce crystallization. Filter the white solid and dry.
Step 2: Knoevenagel Condensation (Target Synthesis)
This step installs the benzylidene moiety.
-
Reagents: 4-Methyl-3-oxo-N-phenylpentanamide (1.0 eq), Benzaldehyde (1.1 eq).
-
Catalyst: Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq).
-
Solvent: Ethanol or Toluene.
Protocol:
-
Dissolve 4-Methyl-3-oxo-N-phenylpentanamide (2.05 g, 10 mmol) in Ethanol (20 mL).
-
Add Benzaldehyde (1.17 g, 11 mmol).
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Add Piperidine (43 mg) followed by Glacial Acetic Acid (30 mg).
-
Note: The Piperidine/Acid combination forms a buffered salt that facilitates enolate formation without inducing side reactions like self-condensation of the aldehyde.
-
-
Reflux the mixture at 80°C for 4-6 hours.
-
Validation: Monitor by TLC. The product will appear as a UV-active spot with a higher Rf than the starting amide due to increased lipophilicity and conjugation.
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Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
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Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure (2Z)-isomer.
Part 4: Mechanistic Insights
The formation of the target molecule follows a classic Knoevenagel condensation pathway.[1][5][6][7] Understanding this mechanism is vital for troubleshooting low yields or impurity formation.
Reaction Pathway (Graphviz)
Figure 2: Step-wise mechanism of the Knoevenagel condensation.
Mechanistic Causality:
-
Deprotonation: The protons at C2 (between the ketone and amide carbonyls) are highly acidic (
). Piperidine abstracts a proton to form a stabilized enolate. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.
-
Dehydration: The resulting
-hydroxy intermediate undergoes E1cB elimination. The driving force is the formation of the extended conjugated system (Phenyl-Double Bond-Carbonyl).
Part 5: Applications & Significance[4]
Pharmaceutical Impurity Profiling
In the manufacturing of Atorvastatin, Impurity 75 (the subject of this guide) can form if benzaldehyde contaminants are present during the early stages of the synthesis or if specific aldehyde reagents are used in parallel lines.
-
Detection: High-Performance Liquid Chromatography (HPLC) is the standard. Due to the extended conjugation (benzylidene), this impurity has a high UV extinction coefficient at 254 nm, making it easily detectable even at ppm levels.
Antimicrobial Pharmacophore
Recent studies on 2-benzylidene-3-oxobutanamides (the methyl analog of our target) have shown significant activity against:
Hypothesis for Researchers: The isopropyl group at C4 in the title compound adds steric bulk and lipophilicity compared to the methyl analog. This modification may enhance membrane permeability in Gram-negative bacteria, making this specific molecule a high-value candidate for Structure-Activity Relationship (SAR) studies in antibiotic development.
References
-
PubChem. (2025).[10] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CID 23634855).[10] National Library of Medicine. [Link]
-
Sood, A., & Kesavan, V. (2023).[9] Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(9), 1817–1826.[9] [Link]
- Zhang, J., et al. (2009). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide. CN101337906B (Patent).
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- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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